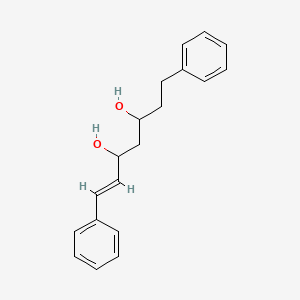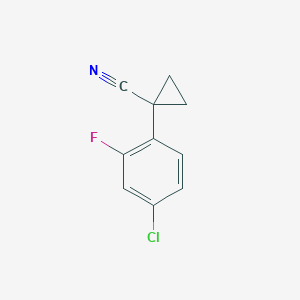
(E)-1,7-diphenylhept-1-ene-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,7-diphenylhept-1-ene-3,5-diol is an organic compound characterized by a heptene backbone with phenyl groups attached at the first and seventh positions, and hydroxyl groups at the third and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,7-diphenylhept-1-ene-3,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of a heptene backbone, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The hydroxyl groups are then introduced via hydroboration-oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and borane for the hydroboration step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of heptane derivatives with hydroxyl groups.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of phenyl and hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (E)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions. These interactions can influence biological pathways, such as the inhibition of oxidative stress and modulation of enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
1,7-diphenylheptane-3,5-diol: Lacks the double bond present in (E)-1,7-diphenylhept-1-ene-3,5-diol.
1,7-diphenylhept-1-ene-3,5-dione: Contains ketone groups instead of hydroxyl groups.
1,7-diphenylhept-1-ene-3,5-diol: A structural isomer with different stereochemistry.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and hydroxyl groups along with the presence of a double bond, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H22O2 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(E)-1,7-diphenylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+ |
Clave InChI |
YSRHCYXKOMRFPK-ACCUITESSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC(CC(/C=C/C2=CC=CC=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans](/img/structure/B15127778.png)
![2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine](/img/structure/B15127784.png)

![2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B15127799.png)
![5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)

![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)






